3,4-Dichlorobenzyl thiocyanate 3,4-Dichlorobenzyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 2082-67-9
VCID: VC7823386
InChI: InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CSC#N)Cl)Cl
Molecular Formula: C8H5Cl2NS
Molecular Weight: 218.1 g/mol

3,4-Dichlorobenzyl thiocyanate

CAS No.: 2082-67-9

Cat. No.: VC7823386

Molecular Formula: C8H5Cl2NS

Molecular Weight: 218.1 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichlorobenzyl thiocyanate - 2082-67-9

Specification

CAS No. 2082-67-9
Molecular Formula C8H5Cl2NS
Molecular Weight 218.1 g/mol
IUPAC Name (3,4-dichlorophenyl)methyl thiocyanate
Standard InChI InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2
Standard InChI Key TYOSYBTXMFSKGI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CSC#N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CSC#N)Cl)Cl

Introduction

Chemical Identity and Physical Properties

3,4-Dichlorobenzyl thiocyanate is a crystalline solid at room temperature, with the following key physical properties :

PropertyValue
Molecular Weight218.10 g/mol
Melting Point44.5–45.8°C
Boiling Point324.6°C (predicted)
Density1.42 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., acetone, ethanol)

The compound’s structure (Fig. 1) features a thiocyanate (-SCN) group attached to a dichlorinated benzyl moiety, which enhances its electrophilic reactivity compared to non-halogenated analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between 3,4-dichlorobenzyl chloride and potassium thiocyanate (KSCN) in polar aprotic solvents such as acetone or ethanol under reflux conditions :

3,4-Dichlorobenzyl chloride+KSCNreflux3,4-Dichlorobenzyl thiocyanate+KCl\text{3,4-Dichlorobenzyl chloride} + \text{KSCN} \xrightarrow{\text{reflux}} \text{3,4-Dichlorobenzyl thiocyanate} + \text{KCl}

Key parameters:

  • Solvent: Ethanol or acetone.

  • Temperature: 60–80°C (reflux).

  • Yield: ~75–85% after purification via recrystallization.

Industrial-Scale Optimization

Patent CN107915659B outlines a scalable bromination-cyanidation method for related dichlorobenzonitriles, suggesting analogous strategies for thiocyanate derivatives. Continuous flow reactors improve yield (≥90%) and purity (≥98%) by optimizing temperature (110–130°C) and catalyst use (e.g., L-proline or hydrated 1,10-phenanthroline) .

Chemical Reactivity and Functional Transformations

3,4-Dichlorobenzyl thiocyanate participates in three principal reaction types:

Nucleophilic Substitution

The thiocyanate group (-SCN) is displaced by stronger nucleophiles (e.g., amines, alkoxides), yielding substituted benzyl derivatives :

Ar-SCN+NH3Ar-SC(NH2)+H2S\text{Ar-SCN} + \text{NH}_3 \rightarrow \text{Ar-SC(NH}_2\text{)} + \text{H}_2\text{S}

Oxidation

Oxidizing agents (e.g., H₂O₂) convert the thiocyanate to sulfoxides or sulfones:

Ar-SCN+H2O2Ar-SO2CN+H2O\text{Ar-SCN} + \text{H}_2\text{O}_2 \rightarrow \text{Ar-SO}_2\text{CN} + \text{H}_2\text{O}

Reduction

Reduction with LiAlH₄ or NaBH₄ produces thiols or disulfides:

Ar-SCN+4HAr-SH+NH3\text{Ar-SCN} + 4\text{H} \rightarrow \text{Ar-SH} + \text{NH}_3

Biological Activity and Mechanisms

While direct studies on 3,4-dichlorobenzyl thiocyanate are sparse, its structural analog 2,4-dichlorobenzyl thiocyanate (DCBT) exhibits potent antimitotic activity by disrupting microtubule dynamics :

  • Mechanism: DCBT binds to β-tubulin, inducing microtubule aggregation and mitotic arrest in mammalian cells .

  • Specificity: Retains activity against multidrug-resistant cancer cell lines, suggesting a unique binding site distinct from colchicine or vinblastine .

  • Structure-Activity Relationship:

    • Chlorination at the 3,4-positions may enhance steric hindrance, potentially altering binding kinetics compared to 2,4-substituted analogs.

    • The thiocyanate moiety is critical; replacement with cyanide (-CN) abolishes activity .

Industrial and Pharmaceutical Applications

Chemical Intermediate

  • Agrochemicals: Serves as a precursor for herbicides and fungicides.

  • Dyes and Polymers: Utilized in synthesizing sulfur-containing aromatic polymers .

Comparative Analysis with Structural Analogs

CompoundChlorine PositionsBioactivity (IC₅₀)Key Application
Benzyl thiocyanateNone~100 μM Low toxicity, limited use
2,4-Dichlorobenzyl thiocyanate2,40.5 μM Antimitotic agent
3,4-Dichlorobenzyl thiocyanate3,4Not reportedChemical intermediate

The 3,4-substitution pattern may offer distinct electronic effects, influencing reactivity and interaction with biological targets.

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